7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Overview
Description
7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a complex organic compound with the molecular formula C22H27NO2S and a molecular weight of 369.5 g/mol . This compound is characterized by its unique spiro structure, which involves a cyclohexane ring fused to an isoquinoline moiety. The presence of a tosyl group (p-toluenesulfonyl) and a methyl group further adds to its chemical diversity.
Preparation Methods
The synthesis of 7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isoquinoline and cyclohexane rings.
Chemical Reactions Analysis
7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoquinoline ring to a tetrahydroisoquinoline derivative.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] include:
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares the isoquinoline core but lacks the spirocyclohexane ring and tosyl group.
Indole Derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have similar structural features but differ in their core ring systems and functional groups.
The uniqueness of 7’-Methyl-2’-tosyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] lies in its spiro structure and the presence of both a tosyl and methyl group, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-17-6-9-20(10-7-17)26(24,25)23-15-19-14-18(2)8-11-21(19)22(16-23)12-4-3-5-13-22/h6-11,14H,3-5,12-13,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYOACXNICWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)C)C4(C2)CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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